molecular formula C12H6Cl4O B12568228 2',3,4',6'-Tetrachloro-4-biphenylol CAS No. 189578-00-5

2',3,4',6'-Tetrachloro-4-biphenylol

Cat. No.: B12568228
CAS No.: 189578-00-5
M. Wt: 308.0 g/mol
InChI Key: WWRVCWDZLRVHCD-UHFFFAOYSA-N
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Description

2’,3,4’,6’-Tetrachloro-4-biphenylol is an organic compound belonging to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by the presence of multiple chlorine atoms attached to the biphenyl structure. 2’,3,4’,6’-Tetrachloro-4-biphenylol is known for its chemical stability, high boiling point, and resistance to combustion, making it useful in various industrial applications .

Preparation Methods

The synthesis of 2’,3,4’,6’-Tetrachloro-4-biphenylol typically involves the chlorination of biphenyl compounds under controlled conditions. One common method includes the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to ensure the substitution of hydrogen atoms with chlorine atoms on the biphenyl rings . Industrial production methods often involve large-scale chlorination processes with stringent control over reaction parameters to achieve the desired product yield and purity .

Chemical Reactions Analysis

2’,3,4’,6’-Tetrachloro-4-biphenylol undergoes various chemical reactions, including:

Scientific Research Applications

2’,3,4’,6’-Tetrachloro-4-biphenylol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,3,4’,6’-Tetrachloro-4-biphenylol involves its interaction with estrogen receptors (ERs). It binds to both ERα and ERβ subtypes, stimulating their transcriptional activity. This interaction leads to the modulation of gene expression and subsequent biological responses. The compound’s estrogenic activity is significant, especially for ERβ, and it can trigger various physiological effects .

Comparison with Similar Compounds

2’,3,4’,6’-Tetrachloro-4-biphenylol can be compared with other polychlorinated biphenyls such as:

These comparisons highlight the unique chemical and biological properties of 2’,3,4’,6’-Tetrachloro-4-biphenylol, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

189578-00-5

Molecular Formula

C12H6Cl4O

Molecular Weight

308.0 g/mol

IUPAC Name

2-chloro-4-(2,4,6-trichlorophenyl)phenol

InChI

InChI=1S/C12H6Cl4O/c13-7-4-9(15)12(10(16)5-7)6-1-2-11(17)8(14)3-6/h1-5,17H

InChI Key

WWRVCWDZLRVHCD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2Cl)Cl)Cl)Cl)O

Origin of Product

United States

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